molecular formula C13H9F2NO B12073947 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone

Cat. No.: B12073947
M. Wt: 233.21 g/mol
InChI Key: HPRGFKLBWUCHLF-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a difluorophenyl group and a pyridinyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with 4-pyridylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,5-Dichlorophenyl)-2-(pyridin-4-yl)ethanone and 1-(3,5-Dimethylphenyl)-2-(pyridin-4-yl)ethanone share structural similarities but differ in their substituents on the phenyl ring.

    Uniqueness: The presence of difluoro substituents in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C13H9F2NO/c14-11-6-10(7-12(15)8-11)13(17)5-9-1-3-16-4-2-9/h1-4,6-8H,5H2

InChI Key

HPRGFKLBWUCHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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